molecular formula C15H16N2O3S B2367218 5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole CAS No. 1448048-27-8

5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole

Cat. No. B2367218
CAS RN: 1448048-27-8
M. Wt: 304.36
InChI Key: DVGDQLUACIXHEV-UHFFFAOYSA-N
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Description

5-(furan-2-yl)-1-(methylsulfonyl)-3-(o-tolyl)-4,5-dihydro-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. It is a heterocyclic organic compound that contains a pyrazole ring with a furan and o-tolyl substituent.

Scientific Research Applications

Catalytic Synthesis and Antioxidant Properties

A study focused on the catalytic synthesis of novel chalcone derivatives, including those related to the core structure of interest, highlighted their potential as potent antioxidant agents. The synthesized compounds exhibited significant in vitro antioxidant activity, supported by molecular docking, ADMET, QSAR, and bioactivity studies, demonstrating good correlation with in vitro results. This research underscores the compound's relevance in developing antioxidant therapies (Prabakaran, Manivarman, & Bharanidharan, 2021).

Synthesis for Antimicrobial Activity

Another study explored the utility of a closely related compound, "5-(furan-2-yl)-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide," in synthesizing heterocyclic compounds with antimicrobial activity. The synthesized derivatives displayed promising antibacterial and antifungal activities against various microorganisms, highlighting the compound's potential in developing new antimicrobial agents (Abdelhamid, El Sayed, Zaki, Hussein, Mangoud, & Hosny, 2019).

Molecular Modeling and Drug Efficacy

Research on novel pyrazoles, including derivatives of the compound , assessed drug efficacy through in silico, in vitro, and cytotoxicity validations. This comprehensive study encompassed synthesis, antioxidant, anti-breast cancer, and anti-inflammatory evaluations, showcasing the compound's broad pharmacological potential and its role in novel drug discovery (Thangarasu, Manikandan, & Thamaraiselvi, 2019).

Synthesis and Characterization for Biological Evaluation

A novel approach to synthesizing pyrazoline derivatives containing the furan moiety utilized microwave irradiation, resulting in compounds with significant anti-inflammatory and antibacterial activity. This method offers a more environmentally friendly and efficient synthesis process, further expanding the compound's applicability in medicinal chemistry (Ravula, Babu, Manich, Rika, Chary, & Ch, 2016).

properties

IUPAC Name

3-(furan-2-yl)-5-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-11-6-3-4-7-12(11)13-10-14(15-8-5-9-20-15)17(16-13)21(2,18)19/h3-9,14H,10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVGDQLUACIXHEV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2=NN(C(C2)C3=CC=CO3)S(=O)(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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